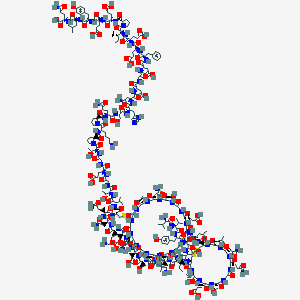
2,2-Diethoxyethylamine
Descripción general
Descripción
The general structure of aminoacetal is represented as −C(NR₂)(NR₂)−, where R can be hydrogen or an alkyl group . Aminoacetals are significant in organic chemistry due to their role in various synthetic processes and their presence in naturally occurring compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Aminoacetal can be synthesized through several methods. One common approach involves the reaction of chloroacetaldehyde dimethyl acetal with liquid ammonia. The reaction is typically carried out in a pressure reaction kettle at elevated temperatures (around 150°C) under high pressure . Another method involves the reduction of nitroacetal using sodium in alcohol or the reduction of glycine ester hydrochloride with sodium amalgam .
Industrial Production Methods: The industrial production of aminoacetal often employs the haloacetal-ammonia reaction due to its efficiency and scalability. The process involves adding chloroacetaldehyde dimethyl acetal and methanol in a pressure reaction kettle, followed by the addition of liquid ammonia. The mixture is heated to 150°C for high-pressure reaction, and the product is purified through distillation and rectification .
Análisis De Reacciones Químicas
Types of Reactions: Aminoacetal undergoes various chemical reactions, including:
Oxidation: Aminoacetals can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction of aminoacetals can yield primary amines.
Substitution: Aminoacetals can participate in substitution reactions, where one of the amine groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
Aminoacetal has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of aminoacetal involves its interaction with specific molecular targets and pathways. For instance, aminoacetals can act as intermediates in enzymatic reactions, facilitating the formation of biologically active compounds. They can also participate in the formation of cyclic structures, which are crucial in various biochemical processes .
Comparación Con Compuestos Similares
Aminoacetal can be compared with other similar compounds, such as:
Aminoaldehydes: These compounds contain both an amine and an aldehyde functional group.
Aminoketones: These compounds have an amine and a ketone functional group.
Uniqueness of Aminoacetal: Aminoacetal is unique due to its dual amine functionality, which allows it to participate in a wide range of chemical reactions and form complex structures. This versatility makes it a valuable compound in various fields of research and industry .
Propiedades
IUPAC Name |
2,2-diethoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-3-8-6(5-7)9-4-2/h6H,3-5,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJKLEAOXCZIMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060945 | |
| Record name | 2,2-Diethoxyethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645-36-3 | |
| Record name | Aminoacetaldehyde diethyl acetal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=645-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethoxyethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Diethoxyethylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanamine, 2,2-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Diethoxyethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-diethoxyethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.401 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIETHOXYETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658AO12BQL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a simple method to synthesize α-aminoacetals?
A1: A recent study describes a photocatalytic decarboxylative coupling reaction between an imine and 2,2-diethoxyacetic acid using a radical initiator. This atom-economical method provides efficient one-step access to diversely functionalized α-aminoacetals. []
Q2: Can aminoacetals be synthesized in a stereoselective manner?
A2: Yes, asymmetric one-pot 6π-azaelectrocyclization reactions using chiral catalysts like Pd(0) with (-)-7-isopropyl-cis-aminoindanol have been shown to produce tetracyclic aminoacetal compounds with high stereoselectivity at two asymmetric centers. [, ]
Q3: How does the choice of Lewis acid affect the cyclization of aminoacetals?
A3: The reaction of aminoacetals with triethyl ethenetricarboxylate in the presence of TiCl4 leads to the formation of nitrogen-containing heterocycles like piperidine and pyrrolidine derivatives. The diastereoselectivity of the reaction can be controlled by adjusting the stoichiometry of TiCl4. []
Q4: Can phosphorylated aminoacetals be synthesized?
A4: Phosphorylated aminoacetals can be synthesized through the Kabachnik-Fields reaction, a three-component condensation involving an aminoacetal, paraformaldehyde, and a dialkyl phosphite. [, , ]
Q5: What is an interesting application of phosphorylated aminoacetals?
A5: They can be employed in acid-catalyzed condensations with polyphenols like resorcinol and pyrogallol, leading to the formation of novel polyphenol structures containing aminophosphonate or aminophosphine oxide moieties. []
Q6: How are aminoacetals used in the synthesis of alkaloids?
A6: Aminoacetals are valuable intermediates in total synthesis endeavors. For example, they have been employed in the synthesis of the tumor-inhibitory alkaloids ellipticine and 9-methoxyellipticine via cyclization reactions. [] Similarly, the stereoselective intramolecular cyclization of an aminoacetal served as a crucial step in the total synthesis of the dimeric isoquinolinequinone antibiotic saframycin B. []
Q7: Can aminoacetals be utilized to synthesize heterocycles beyond alkaloids?
A7: Absolutely! They are versatile building blocks for various heterocycles. For instance, the reaction of isatoic anhydride with aminoacetal yields o-amino-N-(2,2-diethoxyethyl)-benzamide, which can be further transformed into 3H-1,4-benzodiazepine-5(4H)-one. []
Q8: What is an example of aminoacetal application in material science?
A8: Aminoacetals have been used to modify the surface of poly(ethylene-vinyl alcohol) membranes. This modification allows for the ionic binding of enzymes like invertase, improving their stability and potentially enabling new applications in biocatalysis and biosensing. []
Q9: What is the impact of aminoacetalization on the intrinsic viscosity of polymers?
A9: The intrinsic viscosity of aminoacetalized polyvinyl alcohol sulfate in potassium sulfate solution increases with the degree of aminoacetalization, exhibiting an S-shaped relationship. This suggests that the number of ionic substituents, controlled by the degree of aminoacetalization, significantly influences the polymer's hydrodynamic volume. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(5,7-Dibromo-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid](/img/structure/B48575.png)

![[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B48578.png)

![Benzo[b]perylene](/img/structure/B48583.png)



![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)




